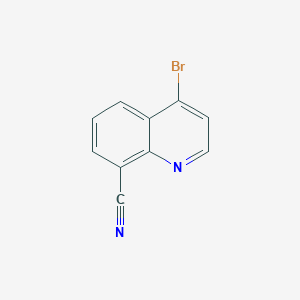

4-Bromoquinoline-8-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromoquinoline-8-carbonitrile is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. It has the molecular formula C10H5BrN2 and a molecular weight of 233.068 g/mol. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-8-carbonitrile can be achieved through various methods. One common approach involves the use of ortho-propynol phenyl azides and TMSBr as an acid-promoter in a cascade cyclization reaction . This method allows for the efficient construction of 4-bromo quinolines with good functional group compatibility.

Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often involve green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes substitution with nucleophiles under catalytic or thermal conditions. Typical reactions include:

-

Amination : Reacts with primary/secondary amines (e.g., pyrrolidine, morpholine) using Pd-based catalysts to yield 4-aminoquinoline derivatives.

-

Hydrolysis : Treatment with aqueous NaOH or H₂SO₄ converts the nitrile group at position 8 into a carboxylic acid or amide.

Example Reaction Table

Transition-Metal-Catalyzed Coupling Reactions

The bromine substituent participates in cross-couplings to form C–C or C–heteroatom bonds:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-(trifluoromethoxy)phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to yield biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines under Pd/XPhos catalysis.

Coupling Reaction Parameters

| Reaction Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | 80 | 24 | 72 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene | 110 | 18 | 65 |

Nitrile Functionalization

The carbonitrile group at position 8 undergoes transformations:

-

Reduction : LiAlH₄ reduces the nitrile to an amine (8-aminomethylquinoline).

-

Cyclization : Forms heterocycles (e.g., triazoles) via Huisgen azide-alkyne cycloaddition.

Key Transformation Data

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at positions 5 and 7 due to bromine’s directing effects:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5.

-

Halogenation : NBS/CCl₄ adds bromine at position 7.

Electrophilic Reaction Conditions

| Reaction | Reagents | Position Substituted | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ | 5 | 5-Nitro-4-bromoquinoline-8-carbonitrile | 62 | |

| Bromination | NBS, CCl₄, AIBN | 7 | 4,7-Dibromoquinoline-8-carbonitrile | 58 |

Biological Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Antimalarial : 4-Piperidino derivatives exhibit IC₅₀ values of 0.014–5.87 µg/mL against Plasmodium falciparum .

-

Antibacterial : Triazole derivatives inhibit Staphylococcus aureus with zones of inhibition up to 22 mm (vs. 24 mm for amoxiclav) .

Mechanistic Insights

-

SNAr Reactivity : Bromine’s electron-withdrawing effect activates position 4 for nucleophilic attack, while the nitrile group stabilizes intermediates via resonance.

-

Coupling Efficiency : Pd catalysts facilitate oxidative addition at bromine, followed by transmetallation or amine coordination.

Aplicaciones Científicas De Investigación

4-Bromoquinoline-8-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and molecular interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

The mechanism of action of 4-Bromoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrile groups play a crucial role in its reactivity and binding affinity. These functional groups allow the compound to interact with enzymes, receptors, and other biological molecules, thereby exerting its effects .

Comparación Con Compuestos Similares

- 8-Bromoquinoline-4-carbonitrile

- 4-Bromoquinoline

- 8-Quinolinecarbonitrile

Comparison: 4-Bromoquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .

Actividad Biológica

4-Bromoquinoline-8-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's structure, synthesis, biological activities, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

This compound has the molecular formula C10H5BrN2 and features a bromine atom at the 4-position and a carbonitrile group at the 8-position of the quinoline ring. The compound's planar structure is essential for its interactions in biological systems, enhancing its reactivity and compatibility in various chemical reactions.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Cascade Transformations : Utilizing ortho-propynol phenyl azides with TMSBr as an acid-promoter to yield moderate to excellent results.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles under appropriate conditions, allowing for the creation of diverse derivatives.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimalarial Activity : Similar compounds have shown promising results against Plasmodium falciparum, with IC50 values indicating moderate to high efficacy. For instance, certain derivatives demonstrated IC50 values ranging from 0.014 to 5.87 µg/mL, outperforming established antimalarial agents like chloroquine .

- Anticancer Potential : Quinoline derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation. For example, compounds derived from quinoline structures have been shown to induce apoptosis in various cancer cell lines by targeting pathways such as EGFR signaling .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | CAS Number | Antimalarial Activity (IC50) | Anticancer Activity (Cell Line Tested) |

|---|---|---|---|

| This compound | 1020743-28-5 | Moderate to High | MCF-7 (Breast Cancer) |

| 6-Bromoquinoline-8-carbonitrile | 1563017-39-9 | Moderate | A549 (Lung Cancer) |

| 5-Bromoquinoline-8-carbonitrile | 507476-70-2 | Low | HeLa (Cervical Cancer) |

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit enzymes critical for DNA replication in bacteria and cancer cells, such as DNA gyrase and topoisomerase IV.

- Binding Affinity Studies : Interaction studies reveal that the compound binds effectively to various biological targets, elucidating its potential therapeutic applications.

Case Studies

Several studies have highlighted the effectiveness of quinoline derivatives in treating malaria and cancer:

- Antimalarial Efficacy : A study demonstrated that specific derivatives of quinoline exhibited superior antiplasmodial activity compared to traditional treatments. The research focused on compounds with structural modifications enhancing their interaction with hematin, a key target in malaria treatment .

- Anticancer Properties : Research on quinoline-based compounds has shown their capacity to induce cell cycle arrest and apoptosis in cancer cells. For instance, one derivative displayed an IC50 value of 1.87 µM against MCF-7 cells, indicating potent anticancer activity .

Propiedades

IUPAC Name |

4-bromoquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKWVLSWSZHDGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.